molecular formula C7H6Cl2O2S B1346238 (4-Chlorophenyl)methanesulfonyl chloride CAS No. 6966-45-6

(4-Chlorophenyl)methanesulfonyl chloride

Cat. No. B1346238
CAS RN: 6966-45-6
M. Wt: 225.09 g/mol
InChI Key: DBJRPJSDYFDWPV-UHFFFAOYSA-N
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Description

“(4-Chlorophenyl)methanesulfonyl chloride” is also known as “4-Chlorobenzylsulfonyl chloride” or “4-Chlorobenzenemethanesulfonyl chloride”. It is a chemical compound with the linear formula ClC6H4CH2SO2Cl . The molecular weight of this compound is 225.09 g/mol .


Molecular Structure Analysis

The SMILES string of “(4-Chlorophenyl)methanesulfonyl chloride” is Clc1ccc(CS(Cl)(=O)=O)cc1 . The InChI is 1S/C7H6Cl2O2S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2 .


Chemical Reactions Analysis

“(4-Chlorophenyl)methanesulfonyl chloride” is highly reactive and is an electrophile, functioning as a source of the “CH3SO2+” synthon . It is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base .


Physical And Chemical Properties Analysis

“(4-Chlorophenyl)methanesulfonyl chloride” is a solid with a melting point of 93-97 °C . It is highly reactive and is reactive toward water, alcohols, and many amines .

Scientific Research Applications

Radioactive Labeling in Nematicide Study

A study by Burton and Stoutamire (1973) discusses the synthesis of radioactive 2,4-dichlorophenyl methanesulfonate labeled with 14C and 35S. This compound was developed to facilitate the study of the metabolic fate of nematicides, highlighting its application in agricultural chemical research (Burton & Stoutamire, 1973).

Organic Chemistry and Molecular Structure Analysis

Research by Upadhyaya et al. (1997) involved the synthesis of 1-methyl-6,9-epoxy-9-aryl-5,6,9,10-tetrahydro-1H-imidazo[3,2-e][2H-1,5]oxazocinium methanesulfonate. This study contributes to the understanding of molecular structures and chemical reactions in organic chemistry (Upadhyaya et al., 1997).

Thermodynamics Research

Guthrie et al. (1998) studied the thermodynamics of methanesulfonyl chloride, among other compounds. This research is significant for understanding the heat and energy transformations in chemical reactions, which is crucial in fields like chemical engineering and material science (Guthrie et al., 1998).

Preparation Methods in Chemistry

Hanai and Okuda (1977) described a method for the preparation of methanesulfonyl chloride-d3, showcasing the advancements in synthetic techniques in chemistry. Such research aids in the development of new chemicals and materials (Hanai & Okuda, 1977).

Electrochemistry and Power Sources

Su et al. (2001) explored the electrochemical properties of vanadium pentoxide in methanesulfonyl chloride-aluminum chloride ionic liquid. This research has implications for battery technology and renewable energy sources (Su et al., 2001).

Catalysis and Synthesis

Kamigata et al. (1984) studied the addition of sulfonyl chlorides to olefins catalyzed by dichlorotris(triphenylphosphine)ruthenium(II). This research contributes to the field of catalysis, which is fundamental in industrial chemical processes (Kamigata et al., 1984).

Safety And Hazards

“(4-Chlorophenyl)methanesulfonyl chloride” is classified as Acute Tox. 4 Oral - Skin Corr. 1B . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

(4-chlorophenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O2S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJRPJSDYFDWPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70989792
Record name (4-Chlorophenyl)methanesulfonyl chloride
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URL https://comptox.epa.gov/dashboard/DTXSID70989792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)methanesulfonyl chloride

CAS RN

6966-45-6
Record name (4-Chlorophenyl)methanesulfonyl chloride
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URL https://commonchemistry.cas.org/detail?cas_rn=6966-45-6
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Record name 6966-45-6
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Record name (4-Chlorophenyl)methanesulfonyl chloride
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Record name (4-chlorophenyl)methanesulfonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
Z Yang, Y Zheng, J Xu - Synlett, 2013 - thieme-connect.com
A simple method to synthesize diverse sulfonyl chlorides through NaClO 2 -mediated oxidative chlorosulfonation of S-alkyl isothiourea salts is presented. The approach features safe …
Number of citations: 30 www.thieme-connect.com
Z Yang, J Xu - Synthesis, 2013 - thieme-connect.com
A convenient, practical, and environmentally friendly method for the synthesis of sulfonyl chlorides has been developed. Structurally diverse sulfonyl chlorides were synthesized in …
Number of citations: 45 www.thieme-connect.com
K Qiu, R Wang - Synthesis, 2015 - thieme-connect.com
Under neutral conditions, a variety of S-alkylisothiourea salts were smoothly converted into the corresponding sulfonyl chlorides through tert-butyl chlorite mediated oxidative …
Number of citations: 10 www.thieme-connect.com
BM Kwon, CS Foote, SI Khan - The Journal of Organic Chemistry, 1989 - ACS Publications
Substituted trans-stilbenes react with singletoxygen to give substituted diendoperoxides along with corresponding epoxides, cis-stilbenes, and benzaldehydes. The diendoperoxides …
Number of citations: 29 pubs.acs.org
T Xin, C Zhang, C Tan, Y Jiang - Chemical Research in Chinese …, 2014 - Springer
With our interest in (S)-3-aminopyrrolidine derivatives, we further screened inhibition activities of three hit compounds on many other kinases with the results demonstrating that this …
Number of citations: 1 link.springer.com
JK Laha, S Sharma, S Kirar… - The Journal of Organic …, 2017 - ACS Publications
A de novo design and synthesis of N-heteroaryl-fused vinyl sultams as templates for programming chemical reactions on vinyl sultam periphery or (hetero)aryl ring is described. The key …
Number of citations: 15 pubs.acs.org
G Amato, V Vasukuttan, D Harris, L Laudermilk, J Lucitti… - Molecules, 2022 - mdpi.com
Selective modulation of peripheral cannabinoid receptors (CBRs) has potential therapeutic applications in medical conditions, including obesity, diabetes, liver diseases, GI disorders …
Number of citations: 1 www.mdpi.com
P Tirino, R Laurino, G Maglio, M Malinconico… - Carbohydrate …, 2014 - Elsevier
In this work, a well-defined hydrogel was developed by coupling chitosan with PEO through “click chemistry”. Azide functionalities were introduced onto chitosan, through mesylation of …
Number of citations: 32 www.sciencedirect.com
ID Linney, IM Buck, EA Harper… - Journal of medicinal …, 2000 - ACS Publications
Novel, potent, and selective non-imidazole histamine H 3 receptor antagonists have been prepared based on the low-affinity ligand dimaprit (pK I 7.32 ± 0.12, pK B 5.93 ± 0.17). …
Number of citations: 102 pubs.acs.org
AO Adeniji, RM Wells, A Adejare - Current medicinal …, 2012 - ingentaconnect.com
Abnormal processing of amyloid precursor protein (APP) by β - and γ -secretases to produce excess amyloid-β-peptide is believed to contribute to the pathophysiological cascade that …
Number of citations: 8 www.ingentaconnect.com

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